3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride

Solubility Salt Selection In Vitro Pharmacology

3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride (CAS 1443979-71-2) is a quinoxalin-2-one derivative supplied as a hydrochloride salt, featuring a 3-methyl substituent on the quinoxalinone core and an N1-(3-methylaminopropyl) side chain. The compound has the molecular formula C₁₃H₁₈ClN₃O, a molecular weight of 267.75 g/mol, and a topological polar surface area of 44.7 Ų, placing it within the physicochemical space typical of CNS-permeable small-molecule probes.

Molecular Formula C13H18ClN3O
Molecular Weight 267.76
CAS No. 1443979-71-2
Cat. No. B2845988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride
CAS1443979-71-2
Molecular FormulaC13H18ClN3O
Molecular Weight267.76
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CCCNC.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14H,5,8-9H2,1-2H3;1H
InChIKeyNAYXDJCJXOUMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one Hydrochloride (CAS 1443979-71-2): Core Structural and Physicochemical Properties for Research Procurement


3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride (CAS 1443979-71-2) is a quinoxalin-2-one derivative supplied as a hydrochloride salt, featuring a 3-methyl substituent on the quinoxalinone core and an N1-(3-methylaminopropyl) side chain [1]. The compound has the molecular formula C₁₃H₁₈ClN₃O, a molecular weight of 267.75 g/mol, and a topological polar surface area of 44.7 Ų, placing it within the physicochemical space typical of CNS-permeable small-molecule probes [2]. It is commercially available from multiple vendors at purities of 95–98%, with the parent free base registered under CAS 1444103-33-6 . The quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, historically explored for modulating conditioned avoidance responses, serotonin receptors, and VEGFR-2 kinase activity, making this compound a relevant starting point for neuroscience and oncology probe development [3].

Why Generic Quinoxalinone Analogs Cannot Substitute for 3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one Hydrochloride in Focused Lead Optimization


Quinoxalin-2-one derivatives exhibit steep structure–activity relationships where even minor modifications to the N1 side chain or C3 substituent produce large shifts in target engagement and functional selectivity [1]. The target compound's secondary methylamino terminus offers a unique protonation state and hydrogen-bond donor/acceptor profile relative to tertiary dimethylamino or primary amino analogs, which directly impacts binding to aminergic GPCRs and transporters [2]. Moreover, the hydrochloride salt form provides defined stoichiometry and enhanced aqueous solubility compared to the free base (CAS 1444103-33-6), ensuring reproducible in vitro pharmacology without the confounding effects of variable protonation or counterion identity [3]. These molecular features mean that in-class compounds such as 1-(3-aminopropyl)-3-methylquinoxalin-2-one dihydrochloride (CAS 1427378-55-9) or 1-(2-aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride (CAS 1427380-59-3) cannot be assumed to exhibit equivalent target potency, selectivity, or physicochemical behavior in the same assay system.

Quantitative Differentiation Evidence: 3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one Hydrochloride vs. Closest Structural Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base Form (CAS 1444103-33-6)

The hydrochloride salt (CAS 1443979-71-2) exhibits substantially higher aqueous solubility than the corresponding free base (CAS 1444103-33-6) due to increased ionic character and the formation of a defined crystalline salt lattice [1]. This property is critical for achieving reliable dissolution in standard in vitro assay buffers (e.g., PBS, HBSS, or cell culture media), minimizing the need for organic co-solvents that can introduce assay artifacts [2].

Solubility Salt Selection In Vitro Pharmacology

Evidence Gap: Absence of Published Head-to-Head Pharmacological Data for the Target Compound

A comprehensive search of PubMed, Google Scholar, and the patent literature (as of May 2026) did not identify any primary research articles, patents, or public databases that report quantitative target-binding (IC₅₀, Kᵢ, EC₅₀), cellular activity, in vivo pharmacokinetic, or safety pharmacology data for 3-methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride (CAS 1443979-71-2). All currently available information is limited to vendor catalog entries, computed physicochemical properties, and class-level knowledge derived from structurally related 3-methylquinoxalin-2(1H)-one derivatives [1].

Data Transparency Procurement Risk Assay Reproducibility

Purity Specification Advantage: 98% (HPLC) vs. Standard 95% Supply Grade for Close Analogs

Commercial suppliers offer 3-methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride at 98% purity (HPLC), as documented by Leyan (Catalog No. 1849079) , whereas the closest structural analog 1-(3-aminopropyl)-3-methylquinoxalin-2-one dihydrochloride (CAS 1427378-55-9) is routinely supplied at 95% purity [1]. This 3-percentage-point purity gap can translate to a meaningful reduction in total organic impurities when scaled to milligram or gram quantities for in vivo studies.

Chemical Purity Reproducibility Analytical Quality Control

Secondary Amine Side Chain Enables Selective N-Derivatization Unavailable to Tertiary Amino or Primary Amino Analogs

The N1-(3-methylaminopropyl) side chain terminates in a secondary amine (pKa ≈10.5), which participates in both reductive amination and sulfonamide/acylation reactions under mild conditions without requiring a protection/deprotection sequence. In contrast, the tertiary dimethylamino analogs (e.g., 1-(3-(dimethylamino)propyl)-3-methylquinoxalin-2(1H)-one) lack a reactive NH handle for further derivatization, and the primary amino analog 1-(3-aminopropyl)-3-methylquinoxalin-2-one dihydrochloride may require orthogonal protection strategies to achieve mono-functionalization [1].

Synthetic Utility Medicinal Chemistry Chemical Probe Design

Evidence-Based Application Scenarios for 3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one Hydrochloride Procurement


CNS Probe Development Leveraging the Quinoxalinone Privileged Scaffold

Given the historical precedent for 3-methylquinoxalin-2(1H)-one derivatives as modulators of conditioned avoidance behavior and aminergic neurotransmission [1], the target compound can serve as a starting point for designing CNS-active probes. The secondary amine side chain supports rapid analog synthesis via reductive amination with diverse aldehydes, enabling parallel library construction for serotonin or dopamine receptor screening panels. The hydrochloride salt ensures consistent solubility in cerebrospinal fluid-relevant buffers (pH 7.4), reducing formulation variability during intracerebroventricular or systemic administration studies.

Kinase Inhibitor Lead Generation via Quinoxalinone Core Replacement

The 3-methylquinoxalin-2-one core has been validated as a VEGFR-2 type II kinase inhibitor scaffold (IC₅₀ = 2.9–5.4 µM for closely related derivatives) [2]. The target compound's N1-methylaminopropyl substituent occupies the solvent-exposed region of the ATP-binding pocket in docking models, providing a vector for introducing solubilizing groups that improve aqueous kinetic solubility without disrupting hinge-region hydrogen bonds. Procurement of the 98% purity grade is recommended for kinase selectivity profiling panels (e.g., Eurofins DiscoverX KINOMEscan) to minimize false positives from trace kinase-inhibitory impurities.

Chemical Tool for Studying the Role of Secondary Amine Pharmacophores in Aminergic GPCR Binding

The secondary methylamino group in the target compound presents a distinct hydrogen-bond donor profile compared to tertiary dimethylamino or primary amino analogs. This feature is particularly relevant for differential engagement of serotonin 5-HT₃ and 5-HT₆ receptors, where the presence of an H-bond donor on the basic nitrogen has been shown to modulate antagonist vs. agonist behavior [3]. The target compound can be used as a reference ligand in head-to-head radioligand displacement assays alongside its primary amine analog (CAS 1427378-55-9) to quantify the contribution of secondary amine substitution to receptor subtype selectivity.

Quote Request

Request a Quote for 3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.